![molecular formula C20H19N3O3S B2763830 ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 941905-72-2](/img/structure/B2763830.png)
ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
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Overview
Description
“Ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate” is a chemical compound used in various scientific research. It possesses unique properties that make it highly suitable for applications in drug discovery, organic synthesis, and medicinal chemistry. Imidazole, a key component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of imidazole, a component of the compound, contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Chemistry and Synthesis Applications
The research demonstrates the compound's role in chemical synthesis, leading to the development of diverse heterocyclic compounds with potential biological activities. For example, a study on the chemistry of sym-tetrazine revealed the conversion of ethyl imidobenzoate hydrochloride through reactions that yield derivatives with potential for further chemical manipulation (Postovskii, Ershov, Sidorov, & Serebryakova, 1977). Another significant work focused on the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, showcasing the chemical versatility and potential antimicrobial applications of derivatives synthesized from ethyl benzoate (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Biological Activity and Antimicrobial Applications
Research also extends into the biological realm, where derivatives of the compound have been evaluated for antimicrobial activities. A study on imidazole derivatives targeting the dihydropteroate synthase enzyme found that these compounds exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates a promising avenue for developing new antimicrobial agents (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021). Similarly, the synthesis and characterization of new ethyl-2-amino benzothiazole-6-carboxylate derivatives have been investigated, highlighting the compound's potential in generating biologically active molecules with antibacterial properties (Jebur, Abdullah, & Saleh, 2018).
Insecticidal and Antitumor Activities
Further applications include the assessment of insecticidal properties and antitumor activities. Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm revealed the potential of using such compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Another study explored the synthesis of derivatives for antitumor activities, demonstrating the compound's utility in creating molecules with significant effects against cancer cell lines (Mohareb & Gamaan, 2018).
Future Directions
Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole, there is potential for “ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate” to be explored in various applications in drug discovery, organic synthesis, and medicinal chemistry.
properties
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-19(25)15-10-6-7-11-16(15)22-18(24)13-27-20-21-12-17(23-20)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCJZVXWVODYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((5-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate |
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